5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole
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Overview
Description
5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole is a complex organic compound that features a tetrazole ring, a phenyl group, and a sulfanyl linkage to a chloronitrobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole typically involves multiple steps:
Formation of the Chloronitrobenzyl Intermediate: The starting material, 2-chloro-6-nitrobenzyl alcohol, is synthesized through nitration of 2-chlorobenzyl alcohol followed by oxidation.
Sulfanyl Linkage Formation: The chloronitrobenzyl intermediate is then reacted with thiourea to form the corresponding thiol, which is subsequently converted to the sulfanyl derivative.
Tetrazole Ring Formation: The final step involves the cyclization of the sulfanyl derivative with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-methyl-1H-tetrazole
- 5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-tetrazol-1-yl}acetic acid
Uniqueness
5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole is unique due to the presence of the phenyl group, which can enhance its stability and reactivity compared to similar compounds. This structural feature may also influence its binding affinity and specificity in biological systems.
Properties
IUPAC Name |
5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2S/c15-12-7-4-8-13(20(21)22)11(12)9-23-14-16-17-18-19(14)10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINNBHUUCCDFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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